molecular formula C16H14N4O3 B2552952 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea CAS No. 1396783-68-8

1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea

Cat. No.: B2552952
CAS No.: 1396783-68-8
M. Wt: 310.313
InChI Key: HNXRJXFGUZJCNC-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea is a complex organic compound that features a benzodioxole ring and a pyrazolopyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyrazolopyridine Moiety: This can be synthesized via a condensation reaction between a suitable pyridine derivative and hydrazine.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrazolopyridine intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea depends on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could interact with hydrophobic pockets, while the pyrazolopyridine moiety might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-3-ylmethyl)urea
  • 1-(2H-1,3-benzodioxol-5-yl)-3-(pyrazol-3-ylmethyl)urea

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea is unique due to the presence of both benzodioxole and pyrazolopyridine rings, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(19-12-4-5-14-15(7-12)23-10-22-14)17-8-11-9-18-20-6-2-1-3-13(11)20/h1-7,9H,8,10H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXRJXFGUZJCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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